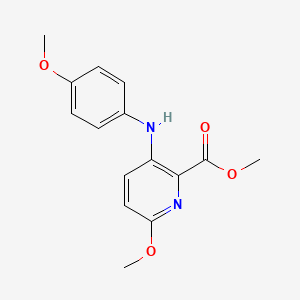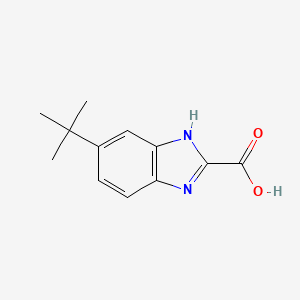
5-(tert-Butyl)benzimidazole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)benzimidazole-2-carboxylic Acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzimidazole-2-carboxylic Acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, often in the presence of a mineral acid or acetic acid, and under refluxing temperatures .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions. These methods may utilize transition metal-catalyzed C–N coupling reactions or intramolecular oxidative C–N couplings . The choice of method depends on the desired yield, purity, and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(tert-Butyl)benzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The tert-butyl group and carboxylic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles .
Applications De Recherche Scientifique
5-(tert-Butyl)benzimidazole-2-carboxylic Acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)benzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The tert-butyl group and carboxylic acid moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, known for its broad pharmacological activities.
2-Substituted Benzimidazoles: These compounds have modifications at the 2-position, affecting their chemical properties and applications.
5-Substituted Benzimidazoles: Similar to 5-(tert-Butyl)benzimidazole-2-carboxylic Acid, these compounds have substitutions at the 5-position, influencing their reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both a tert-butyl group and a carboxylic acid moiety. These functional groups enhance its chemical stability, solubility, and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6-tert-butyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)7-4-5-8-9(6-7)14-10(13-8)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) |
Clé InChI |
DUQKVEACZXINFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


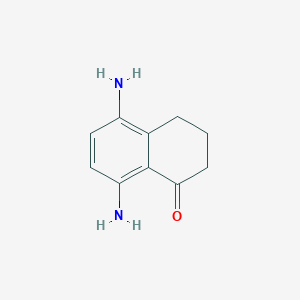
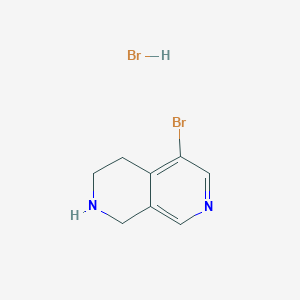
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
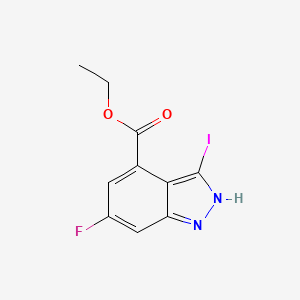
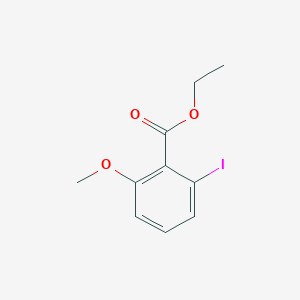
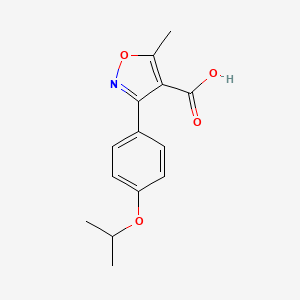
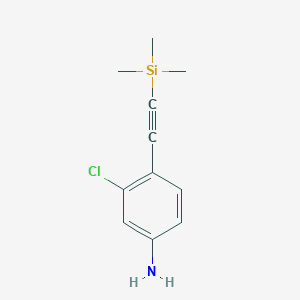
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
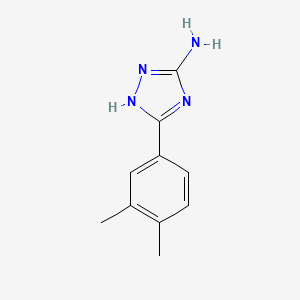
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)

